![molecular formula C15H14N2O4S B2828612 N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide CAS No. 896343-00-3](/img/structure/B2828612.png)
N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide
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Description
Scientific Research Applications
Corrosion Inhibition Studies
One application of N-phenyl-benzamide derivatives, which are structurally related to N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide, is in corrosion inhibition. A study showed that substituents like methoxy and nitro groups significantly impact the inhibition efficiency of these compounds on the acidic corrosion of mild steel. The research found that methoxy substituents enhance inhibition efficiency, whereas nitro substituents decrease it. The compounds displayed high efficiencies, acted as interface corrosion inhibitors, and were found to adsorb strongly at metal/electrolyte interfaces (Mishra et al., 2018).
Molecular Structural Analysis and Antioxidant Activity
Another research focused on the molecular structure and antioxidant properties of a compound structurally similar to N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide. The study used X-ray diffraction, IR spectroscopy, and quantum chemical computation to analyze the structure and properties. The compound exhibited significant antioxidant properties, as determined by the DPPH free radical scavenging test (Demir et al., 2015).
Synthesis and Chemical Properties
In the realm of chemical synthesis, compounds like N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide have been studied for their synthetic pathways and properties. For instance, research on the synthesis of carbazomycin B involved intermediates with structural similarities, exploring the transformation processes and reaction conditions required for synthesis (Crich & Rumthao, 2004).
Antimicrobial Properties
Compounds related to N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide have also been examined for their antimicrobial properties. A study on acylthiourea derivatives, which share structural similarities, demonstrated activity against various bacterial and fungal strains, indicating potential applications in antimicrobial treatments (Limban et al., 2011).
properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-21-14-9-11(17(19)20)6-7-13(14)16-15(18)10-4-3-5-12(8-10)22-2/h3-9H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXNTHZNODBDMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide |
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